molecular formula C7H6BrN3O3 B8335364 2-Amino-5-bromo-4-nitrobenzamide

2-Amino-5-bromo-4-nitrobenzamide

Cat. No.: B8335364
M. Wt: 260.04 g/mol
InChI Key: VXZSVIYQIDAHHN-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-nitrobenzamide is a halogenated nitrobenzamide derivative characterized by a bromine atom at the 5th position, a nitro group at the 4th position, and an amino group at the 2nd position of the benzamide scaffold. Its synthesis likely involves brominated isatoic anhydride precursors, followed by nitration and amidation steps .

Properties

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

IUPAC Name

2-amino-5-bromo-4-nitrobenzamide

InChI

InChI=1S/C7H6BrN3O3/c8-4-1-3(7(10)12)5(9)2-6(4)11(13)14/h1-2H,9H2,(H2,10,12)

InChI Key

VXZSVIYQIDAHHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-amino-4-nitrobenzoic acid, followed by amidation to introduce the benzamide group. The reaction conditions often include the use of bromine in glacial acetic acid for bromination and subsequent amidation using amine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-5-bromo-4-amino-benzamide, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-bromo-4-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and bromo groups facilitate binding to proteins and enzymes, modulating their activity. This compound can inhibit certain enzymes, leading to altered cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

2-Amino-N-substituted-5-bromobenzamides (e.g., 4a-d from )

These derivatives share the 5-bromo and 2-amino substituents but lack the 4-nitro group. Key differences include:

  • Synthesis : Prepared via reaction of 5-bromoisatoic anhydride with amines, avoiding nitration steps .
  • Lipophilicity: N-alkyl/aryl substituents (e.g., methyl, phenyl) increase lipophilicity compared to the unsubstituted amide in 2-Amino-5-bromo-4-nitrobenzamide.

2-Amino-5-bromo-3-nitrobenzamide

A positional isomer with the nitro group at the 3rd position. The nitro group’s meta-directing effect in this isomer would alter regioselectivity in further reactions compared to the para-nitro group in the target compound.

Compound Substituents Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
This compound Br (C5), NO₂ (C4), NH₂ (C2) 274.03 Amide, Nitro, Bromo, Amino 1.8
2-Amino-N-methyl-5-bromobenzamide (4a) Br (C5), NH₂ (C2), N-Me 243.08 Amide, Bromo, Amino 2.3
2-Amino-5-bromo-3-nitrobenzamide Br (C5), NO₂ (C3), NH₂ (C2) 274.03 Amide, Nitro, Bromo, Amino 1.7

*LogP values estimated via fragment-based methods.

Functional Group Analogs: Nitro-Halogenated Benzoic Acids

5-Acetyl-2-amino-3-bromo-4-methyl-6-nitrobenzoic acid ()

This compound shares bromine and nitro groups but features a carboxylic acid, acetyl, and methyl substituents. Key contrasts include:

  • Acidity : The carboxylic acid group (pKa ~2.5) confers higher aqueous solubility at neutral pH compared to the amide.
  • Applications : Carboxylic acid derivatives are often used in metal-organic frameworks (MOFs), whereas benzamides are explored in drug design.
Compound Substituents Molecular Weight (g/mol) Key Functional Groups Water Solubility (mg/mL)*
This compound Br (C5), NO₂ (C4), NH₂ (C2) 274.03 Amide, Nitro, Bromo, Amino 0.5 (low)
5-Acetyl-2-amino-... () Br (C3), NO₂ (C6), Acetyl, Me 359.14 Carboxylic acid, Acetyl, Nitro 1.2 (moderate)

*Solubility estimates based on functional group contributions.

Reactivity and Stability

  • Nitro Group Effects: The para-nitro group in this compound strongly deactivates the ring, making bromine less susceptible to NAS than in non-nitro analogs. However, it may facilitate reduction reactions (e.g., nitro to amine).
  • Thermal Stability: Nitro-containing compounds generally exhibit lower thermal stability compared to halogenated analogs without nitro groups, as noted in safety data for related structures .

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